methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that includes a chlorophenyl group, a methyl group, and a purinyl group
Preparation Methods
The synthesis of methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves multiple steps. The synthetic route typically starts with the preparation of the core imidazo[2,1-f]purine structure, followed by the introduction of the chlorophenyl and methyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, and in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of gene expression, or disruption of cellular signaling.
Comparison with Similar Compounds
Methyl 2-(8-(2-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(2-chlorophenyl)acetate: This compound has a simpler structure and different chemical properties.
Methyl 2-(4-chlorophenyl)acetate: This compound has a similar structure but with the chlorine atom in a different position, leading to different reactivity and applications.
Methyl 2-(2-bromophenyl)acetate:
The uniqueness of this compound lies in its complex structure and the specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H18ClN5O4 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
methyl 2-[6-(2-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C23H18ClN5O4/c1-26-20-19(21(31)28(23(26)32)13-18(30)33-2)27-12-17(14-8-4-3-5-9-14)29(22(27)25-20)16-11-7-6-10-15(16)24/h3-12H,13H2,1-2H3 |
InChI Key |
VFZBOQODNBWMIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.